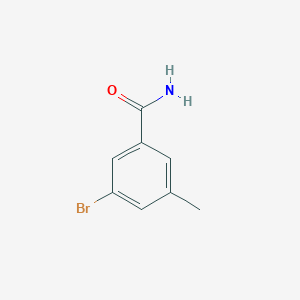
1-(1-benzyl-2-hydroxyethyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
Descripción general
Descripción
1-(1-Benzyl-2-hydroxyethyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone (hereafter referred to as 1-BFBHP) is an organic compound that has recently been studied for its potential therapeutic applications. This compound is a member of the pyridinone family, and it is composed of a benzyl group attached to a hydroxyethyl group, as well as a 4-fluorobenzyl group and a hydroxy group. 1-BFBHP has been studied for its possible applications in treating a variety of diseases and disorders, including inflammation, cancer, and cardiovascular diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Lipophilic Iron(III) Chelates Synthesis : New tris-iron(III) chelates of 3-hydroxy-4-pyridinone ligands, including variants with N-benzyl (such as 4'-fluorobenzyl) substituents, have been synthesized. These complexes show potential for tailored ligand design without altering chelation properties, as evidenced by EXAFS spectroscopy studies (Schlindwein et al., 2006).
Molecular Structure Analysis
- Structural Analysis of N-Benzyl-Substituted Pyridinones : The molecular structures of various N-benzyl-substituted 3-hydroxypyridin-4-ones, including 2-ethyl-1-(4-fluorobenzyl)-3-hydroxypyridin-4-on, have been determined, revealing the formation of dimeric pairs through hydrogen bonding (Burgess et al., 1998).
Chemical Reaction Dynamics
- Oxidative Coupling Reactions : An unprecedented oxidative intermolecular homo coupling reaction involving benzylic sp3 C–sp3 C centers under metal-free conditions has been demonstrated. This process illustrates the potential for novel reactions involving compounds like 1-(1-benzyl-2-hydroxyethyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone (Sahoo, 2016).
Pyridine Derivative Synthesis
- Synthesis of Pyridine Derivatives : Research has focused on the synthesis of pyridine derivatives containing 2-hydroxybenzyl substituents through a series of chemical reactions, highlighting the versatility of pyridinone-based compounds in creating complex molecules (Osipov et al., 2018).
Fluorinated Compound Applications
- Study of Fluorinated Compounds : The title compound, 4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one, represents the synthesis and analysis of fluorinated compounds, which is relevant to understanding the chemical behavior of 1-(1-benzyl-2-hydroxyethyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone (Huang & Zhou, 2011).
Halogenation and Oxidation Studies
- Halogenation and Oxidation Reactions : Studies on the hydroxylation of fluorobenzene and toluene by peroxydisulfate provide insights into the behavior of fluorinated benzyl compounds in various chemical environments, relevant to the understanding of 1-(1-benzyl-2-hydroxyethyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone (Eberhardt, 1977).
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methyl]-4-hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO3/c22-17-8-6-16(7-9-17)13-19-20(25)10-11-23(21(19)26)18(14-24)12-15-4-2-1-3-5-15/h1-11,18,24-25H,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWXENGZOLOKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-benzyl-2-hydroxyethyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



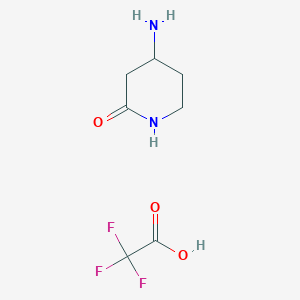


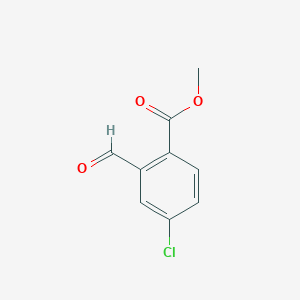
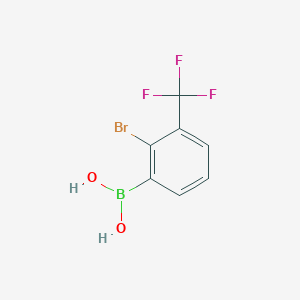
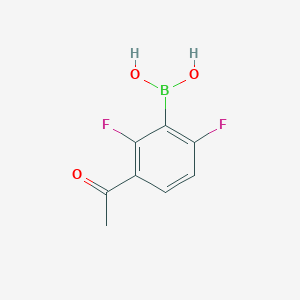

![2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B1525924.png)


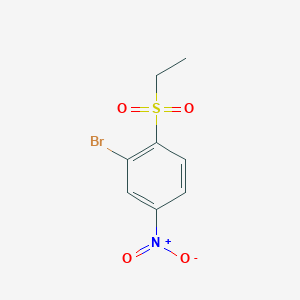
![2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol](/img/structure/B1525931.png)
![3-Aminoimidazo[1,5-a]pyridine](/img/structure/B1525934.png)
